Cas no 2549015-69-0 (3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine)

3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclopropyl-6-(3-pyrrolidinylmethoxy)pyridazine
- 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine
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- Inchi: 1S/C12H17N3O/c1-2-10(1)11-3-4-12(15-14-11)16-8-9-5-6-13-7-9/h3-4,9-10,13H,1-2,5-8H2
- InChI Key: NDGXTDXNRYZKJM-UHFFFAOYSA-N
- SMILES: C1(C2CC2)=NN=C(OCC2CCNC2)C=C1
Experimental Properties
- Density: 1.162±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 418.8±30.0 °C(Predicted)
- pka: 9.87±0.10(Predicted)
3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1911-8437-4mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-30mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 30mg |
$119.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-50mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 50mg |
$160.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-2μmol |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-20μmol |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-15mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 15mg |
$89.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-5μmol |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-3mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-40mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 40mg |
$140.0 | 2023-04-24 | |
Life Chemicals | F1911-8437-2mg |
3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine |
2549015-69-0 | 90%+ | 2mg |
$59.0 | 2023-04-24 |
3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
Additional information on 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine
Introduction to Compound with CAS No. 2549015-69-0 and Product Name: 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine
The compound with the CAS number 2549015-69-0 and the product name 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a cyclopropyl group and a pyrrolidin-3-yl moiety in its molecular structure suggests a high degree of complexity and functionality, which may contribute to its pharmacological properties.
Recent research in the area of heterocyclic compounds has highlighted the importance of pyridazine derivatives in drug discovery. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is known for its ability to interact with biological targets in various ways. The introduction of substituents such as methoxy and pyrrolidin-3-yl further enhances the compound's potential by modifying its electronic and steric properties. These modifications can influence the compound's solubility, bioavailability, and binding affinity to biological targets.
The cyclopropyl group is another critical feature of this compound. Cyclopropyl groups are known to enhance metabolic stability and binding affinity in many drug candidates. They can also introduce rigidity into the molecular structure, which may be beneficial for achieving optimal interactions with biological receptors. The combination of these structural elements makes 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine a promising candidate for further investigation.
In the context of current pharmaceutical research, there is a growing interest in developing small molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The compound under discussion has shown potential in preliminary studies as an inhibitor of certain enzymes relevant to cancer and inflammatory diseases. The pyrrolidin-3-yl moiety, in particular, has been identified as a key pharmacophore in several drug candidates that have demonstrated efficacy in preclinical models.
One of the most exciting aspects of this compound is its potential for further chemical modification. The presence of multiple functional groups provides numerous opportunities for synthetic chemists to explore new derivatives with enhanced pharmacological properties. For instance, modifications to the methoxy group or the nitrogen atoms within the pyridazine ring could lead to compounds with improved selectivity or reduced toxicity.
Recent advances in computational chemistry have also facilitated the design and optimization of such compounds. Molecular modeling techniques can be used to predict how different structural modifications will affect the compound's interactions with biological targets. This approach has been instrumental in guiding synthetic efforts and accelerating the discovery process.
The synthesis of 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition metal-catalyzed reactions or flow chemistry, can enhance efficiency and scalability. These techniques are particularly important for producing sufficient quantities of the compound for preclinical studies.
Evaluation of the compound's pharmacological properties is crucial for determining its potential as a therapeutic agent. Initial studies have focused on assessing its activity against various enzymes and receptors relevant to human diseases. Additionally, pharmacokinetic studies are being conducted to evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
The biocompatibility and safety profile of 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine are key considerations for its development into a drug candidate. Preclinical toxicology studies will provide valuable insights into its potential side effects and long-term safety. These studies are essential for ensuring that the compound can progress to human clinical trials without posing significant risks.
Collaboration between academic researchers and pharmaceutical companies is often necessary for successful drug development. Such partnerships can leverage expertise from different fields and accelerate the translation of laboratory findings into clinical applications. The research on 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine exemplifies this collaborative approach, bringing together chemists, biologists, and clinicians to advance therapeutic innovation.
The future prospects for this compound are promising, given its unique structural features and potential applications. Further research will focus on optimizing its pharmacological properties and exploring new therapeutic indications. As our understanding of disease mechanisms continues to evolve, compounds like 3-cyclopropyl-6-(pyrrolidin-3-yl)methoxypyridazine may play a crucial role in developing novel treatments for various conditions.
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